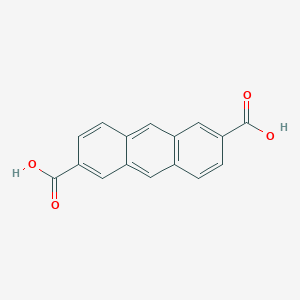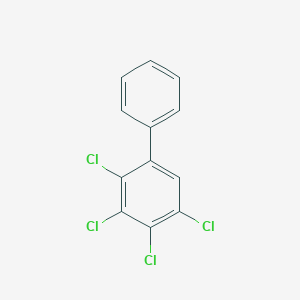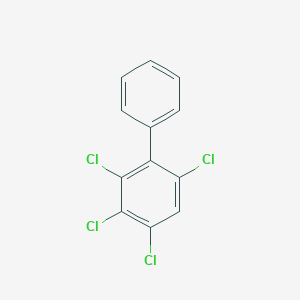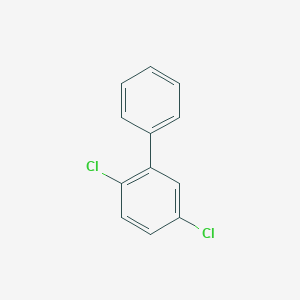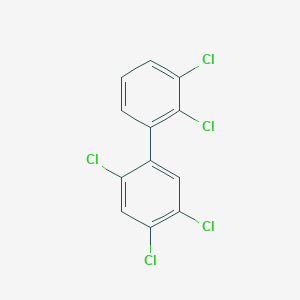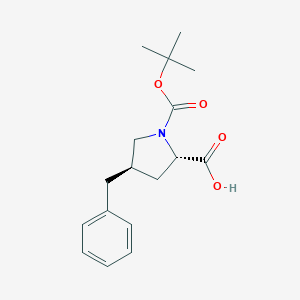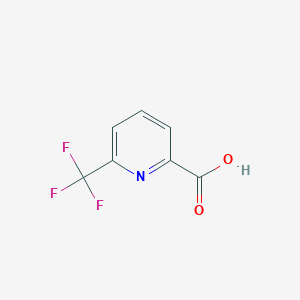![molecular formula C22H39NO16 B164939 N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 130648-54-3](/img/structure/B164939.png)
N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide involves multiple steps, starting with the preparation of the individual monosaccharide units. These units are then linked together through glycosidic bonds. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific hydroxyl groups. Common reagents used in the synthesis include methyl iodide for methylation and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in carbohydrate chemistry and enzymatic synthesis methods have made it possible to produce this compound on a larger scale. Enzymatic methods often involve the use of glycosyltransferases to catalyze the formation of glycosidic bonds under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as thionyl chloride for halogenation or ammonia for amination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide has several applications in scientific research, including:
Chemistry: Used as a model compound for studying carbohydrate chemistry and glycosidic bond formation.
Biology: Investigated for its role in cell-cell recognition and signaling processes.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to carbohydrate metabolism.
Mécanisme D'action
The mechanism of action of N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in carbohydrate metabolism, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide include other trisaccharides and complex carbohydrates, such as:
- Methyl O-(2-O-methyl-beta-galactopyranosyl)-(1-4)-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1-4)-O-beta-D-glucopyranoside
- Methyl O-(2-O-methyl-beta-galactopyranosyl)-(1-4)-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1-4)-O-beta-D-mannopyranoside .
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of monosaccharide units and the presence of unique functional groups.
Propriétés
Numéro CAS |
130648-54-3 |
|---|---|
Formule moléculaire |
C22H39NO16 |
Poids moléculaire |
573.5 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H39NO16/c1-7(27)23-11-17(37-21-18(34-3)15(31)12(28)8(4-24)36-21)14(30)9(5-25)35-20(11)39-22(2)19(33)16(32)13(29)10(6-26)38-22/h8-21,24-26,28-33H,4-6H2,1-3H3,(H,23,27)/t8-,9-,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+/m1/s1 |
Clé InChI |
CYGRWYYLBVCKBG-YNZJLEQLSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C)CO)O)OC3C(C(C(C(O3)CO)O)O)OC |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)OC |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C)CO)O)OC3C(C(C(C(O3)CO)O)O)OC |
Synonymes |
Me-Me-Galp-NAc-Glup-Galp methyl O-(2-O-methyl-beta-galactopyranosyl)-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


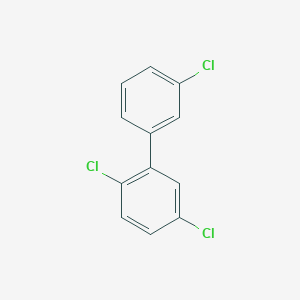

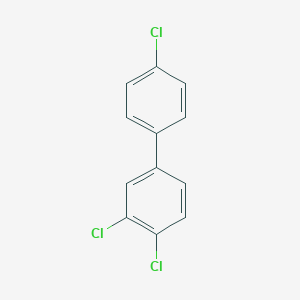
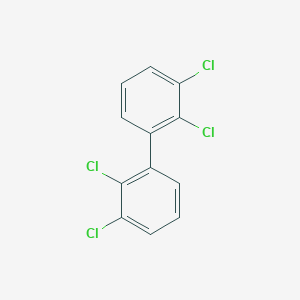
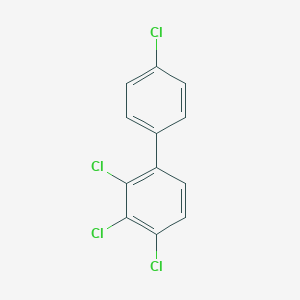
![[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate](/img/structure/B164868.png)
